2-Iodo-3-methylaniline

Cross-Coupling Palladium Catalysis Reactivity Comparison

Researchers requiring efficient cross-coupling often face low yields with bromo- or chloro-analogs under mild conditions. 2-Iodo-3-methylaniline (CAS 89938-16-9) addresses this with its ortho-iodo, meta-methyl substitution pattern: • Superior oxidative addition kinetics for Suzuki, Sonogashira & Buchwald-Hartwig couplings at lower temperatures. • Streamlined Sonogashira/cyclization for 2-substituted indoles-key motifs in kinase inhibitors & CNS agents. • 99% min purity crystalline solid ensures accurate weighing, minimal side products, and reliable scale-up.

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
CAS No. 89938-16-9
Cat. No. B1603289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methylaniline
CAS89938-16-9
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)I
InChIInChI=1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
InChIKeyGVVUQVPDBMPZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-3-methylaniline: Product Overview


2-Iodo-3-methylaniline (CAS 89938-16-9) is a disubstituted aromatic amine characterized by an iodine atom at the ortho position (C2) and a methyl group at the meta position (C3) relative to the amino group. This specific substitution pattern confers distinct reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The compound is a crystalline solid (melting point 41–42 °C) with a molecular weight of 233.05 g/mol and is primarily utilized as a pharmaceutical intermediate for constructing complex APIs and heterocyclic scaffolds [2].

1 Ortho-iodo leaving group supports C–C and C–N cross-coupling
2 Crystalline solid enables precise weighing and handling
3 Reported 99% min purity specification supports reliable reaction outcomes

2-Iodo-3-methylaniline: Why Substitution Fails


The precise ortho-iodo, meta-methyl substitution pattern of 2-iodo-3-methylaniline is critical for achieving desired reactivity and selectivity in cross-coupling reactions. Substituting with alternative haloanilines (e.g., 2-bromo-3-methylaniline or 2-chloro-3-methylaniline) introduces a less reactive halogen leaving group, often necessitating harsher reaction conditions, specialized ligands, or resulting in lower yields [1]. Furthermore, changing the methyl group position (e.g., to 2-iodo-4-methylaniline) or using a non-iodinated analog (e.g., 3-methylaniline) eliminates the key iodo leaving group required for efficient C–C and C–N bond formation, thereby precluding the intended synthetic pathway and compromising the integrity of the final molecular scaffold [2].

Target 2-Iodo-3-methylaniline: reactive iodo leaving group
Substitute Bromo/chloro analogs: lower reactivity may require harsher conditions
Target Meta-methyl substitution pattern
Substitute Different methyl position: regioselectivity and scaffold integrity may shift
Target Iodoarene for Pd-catalyzed bond formation
Substitute Non-iodinated analog: lacks C–I bond, may not support intended coupling pathway

2-Iodo-3-methylaniline: Key Differentiators


Reactivity Advantage in Pd-Catalyzed C–C Cross-Coupling

In Pd-catalyzed C–C cross-coupling reactions, aryl iodides are generally superior substrates compared to aryl bromides or chlorides due to the weaker C–I bond and higher leaving group ability of iodide [1]. This class-level reactivity advantage translates directly to 2-iodo-3-methylaniline relative to 2-bromo-3-methylaniline (CAS 54879-20-8) and 2-chloro-3-methylaniline (CAS 29027-17-6), enabling faster oxidative addition and often allowing for milder reaction conditions, lower catalyst loadings, and higher yields when constructing complex biaryl or substituted aromatic systems [2].

Reactivity advantage
Class-level
Target C–I bond ~65 kcal/mol
vs Br C–Br ~80 kcal/mol
vs Cl C–Cl ~95 kcal/mol
Supports faster oxidative addition and milder reaction conditions
Class-level inference; actual performance depends on ligand and substrate
Cross-Coupling Palladium Catalysis Reactivity Comparison

Isolation Yield Comparison

Commercial sources indicate that 2-iodo-3-methylaniline is isolated in yields of 40% and higher during its synthesis . This yield compares favorably with regioisomers such as 2-iodo-4-methylaniline (CAS 29289-13-2) and 2-iodo-5-methylaniline (CAS 13194-69-9), for which similar isolation yield data is not prominently reported, suggesting that the ortho-iodo, meta-methyl arrangement may offer a more favorable synthetic or purification profile for procurement-scale production .

Isolation yield
Data to verify
≥40%
Reported yield may support procurement planning
Comparator data not readily available; source review recommended
Synthesis Yield Isolation Efficiency Regioisomer Comparison

Physical State: Solid vs. Liquid

2-Iodo-3-methylaniline is a solid at room temperature with a melting point of 41–42 °C [1]. In contrast, the regioisomer 2-iodo-5-methylaniline is reported as a dark brown to black liquid at 20 °C . This physical state difference can impact handling, storage, and purity assessment, with solid forms often offering greater ease of weighing, reduced volatility, and improved long-term stability for laboratory and industrial use.

Physical state
Head-to-head
Target Solid (mp 41–42 °C)
vs regio Liquid at 20 °C
Solid form may facilitate accurate weighing and storage
2-iodo-5-methylaniline used as regioisomer reference
Physical State Storage Stability Handling

Purity Grade Advantage

Commercial suppliers offer 2-iodo-3-methylaniline with a minimum purity of 99% [1]. This is a higher purity specification than typically reported for the bromo- analog (2-bromo-3-methylaniline, available at 95% min ) and the regioisomer 2-iodo-4-methylaniline (available at 96% min ). Higher starting purity reduces the likelihood of side reactions and simplifies downstream purification, which is critical for pharmaceutical intermediate applications.

Purity specification
Head-to-head
99% min
Reported higher purity may reduce side-product formation
Compared to 95% (bromo) and 96% (regioisomer) commercial specs
Purity Procurement Quality Control

Efficient Indole Synthesis via Sonogashira Coupling

The ortho-iodo substitution of 2-iodo-3-methylaniline makes it a privileged substrate for sequential Sonogashira coupling and cyclization to form 2-substituted indoles [1]. This reaction is typically high-yielding (often >80%) when using ortho-iodoanilines, whereas ortho-bromo- or ortho-chloroanilines often require more forcing conditions or specialized catalysts to achieve comparable results [2]. The presence of the meta-methyl group further modulates the electronic properties, potentially influencing regioselectivity in subsequent functionalization steps.

Indole synthesis
Class-level
>80% yield
Supports mild-condition Sonogashira/cyclization indole construction
Class-level for ortho-iodoanilines; ligand and base choice influence outcome
Indole Synthesis Sonogashira Coupling Heterocycle Formation

2-Iodo-3-methylaniline: Optimal Application Scenarios


Suzuki-Miyaura Biaryl Synthesis

When a project requires rapid generation of biaryl libraries under mild conditions, 2-iodo-3-methylaniline is the preferred substrate over bromo- or chloro- analogs due to its superior oxidative addition kinetics [1]. Procurement of the 99% min purity solid form ensures consistent reaction outcomes with minimal side-product formation, accelerating hit-to-lead optimization timelines [2].

Indole Scaffold Construction

For the synthesis of 2-substituted indoles—a common motif in kinase inhibitors and CNS agents—the ortho-iodo functionality of 2-iodo-3-methylaniline enables a streamlined Sonogashira/cyclization sequence with high yields [3]. Using the iodo analog avoids the need for specialized ligands or harsh conditions often required for bromo- or chloro- variants, thereby simplifying route design and improving overall throughput [4].

Buchwald-Hartwig Amination

In C–N coupling steps where high selectivity and yield are paramount, the iodo leaving group of 2-iodo-3-methylaniline offers advantages over bromides when using modern biarylphosphine ligand systems [5]. This compound's high purity (99% min) and solid physical state facilitate accurate weighing and reliable scale-up, making it a preferred choice for late-stage functionalization in API manufacturing [6].

Agrochemical Intermediate Manufacturing

For large-scale production of herbicides or fungicides where cost and supply reliability are critical, 2-iodo-3-methylaniline's documented isolation yield (≥40%) and high purity specification (99%) provide a predictable sourcing advantage over regioisomers with less transparent manufacturing data . This transparency supports stable supply chain planning and consistent product quality [7].

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-iodo reactivity profile
Reaction condition screening
Indole scaffold construction
Tandem Sonogashira/cyclization efficiency
Catalyst and base optimization
Buchwald-Hartwig C–N coupling
Iodo leaving group compatibility
Ligand system selection
Agrochemical intermediate manufacturing
Documented yield and purity transparency
Supply chain quality review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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